Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a hexanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate typically involves a multi-step process. One common method includes the reaction of 2-aminohexanoic acid with ethyl chloroformate to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and automated systems can optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate exerts its effects involves interactions with specific molecular targets. The amino and ethoxy groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-6-[(1-methoxy-1-oxopropan-2-yl)amino]hexanoate
- Ethyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
- Propyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
Uniqueness
Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
Molecular Formula |
C12H24N2O4 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3 |
InChI Key |
WJTUJLFAVAPQNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.